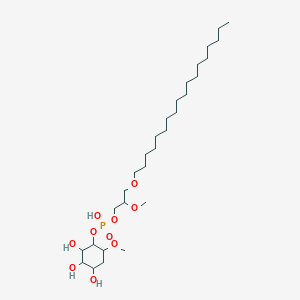

(2-methoxy-3-octadecoxypropyl) (2,3,4-trihydroxy-6-methoxycyclohexyl) hydrogen phosphate

Description

The compound "(2-methoxy-3-octadecoxypropyl) (2,3,4-trihydroxy-6-methoxycyclohexyl) hydrogen phosphate" is a structurally complex organophosphorus derivative. Its molecular architecture comprises two distinct moieties:

- A lipophilic (2-methoxy-3-octadecoxypropyl) chain: This segment features a long C18 alkyl (octadecoxy) group, a methoxy substituent, and a propyl backbone, conferring significant hydrophobicity.

- A polar (2,3,4-trihydroxy-6-methoxycyclohexyl) group: This cyclohexane ring is functionalized with three hydroxyl groups and a methoxy group, enabling hydrogen bonding and enhancing solubility in polar solvents.

Properties

IUPAC Name |

(2-methoxy-3-octadecoxypropyl) (2,3,4-trihydroxy-6-methoxycyclohexyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H59O10P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37-22-24(35-2)23-38-40(33,34)39-29-26(36-3)21-25(30)27(31)28(29)32/h24-32H,4-23H2,1-3H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLLDDPUQZQEDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(CC(C(C1O)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H59O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Akt inhibitor II involves multiple steps, including the preparation of key intermediates and their subsequent coupling. One of the key intermediates is a cyclopentylpyrimidine compound, which is synthesized through a series of reactions including carbonylative esterification and Dieckmann cyclization . Another critical intermediate is a β2-amino acid, produced using an asymmetric aminomethylation (Mannich) reaction . These intermediates are then coupled in a three-stage process to form the final product, which is isolated as a stable mono-HCl salt .

Industrial Production Methods

Industrial production of Akt inhibitor II follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as enzymatic resolution and asymmetric reduction are employed to achieve the desired stereochemistry .

Chemical Reactions Analysis

Types of Reactions

Akt inhibitor II undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups in the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of Akt inhibitor II, which can have different biological activities and properties .

Scientific Research Applications

Akt inhibitor II has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Akt inhibitor II exerts its effects by binding to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the plasma membrane and subsequent activation. This inhibition disrupts the PI3K/Akt signaling pathway, leading to reduced cell survival and proliferation . The compound specifically targets the phosphorylation sites on Akt, thereby inhibiting its kinase activity .

Comparison with Similar Compounds

Key Observations:

Lipophilicity: The C18 chain in the target compound enhances membrane permeability compared to shorter alkyl chains in analogs like O-(1-ethylpropyl) methylphosphonothioate .

Solubility : Despite its long alkyl chain, the polar cyclohexyl and phosphate groups may confer amphiphilic properties, enabling micelle formation or solubility in both aqueous and lipid environments.

Biological Activity

The compound (2-methoxy-3-octadecoxypropyl) (2,3,4-trihydroxy-6-methoxycyclohexyl) hydrogen phosphate is a phospholipid derivative with potential biological activities that warrant detailed examination. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 584.7 g/mol. Its structure features a long-chain alkoxy group and multiple hydroxyl groups, contributing to its amphiphilic nature, which is significant for interactions with biological membranes.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Membrane Interaction : The long alkyl chain enhances membrane fluidity and may facilitate the incorporation of other bioactive molecules into lipid bilayers.

- Signal Transduction : The presence of phosphate groups suggests potential involvement in signaling pathways, possibly influencing cellular responses to external stimuli.

- Antioxidant Activity : Some studies have shown that similar compounds can exhibit antioxidant properties, reducing oxidative stress within cells.

Anticancer Potential

Several studies have explored the anticancer properties of phospholipid derivatives. For instance, compounds structurally similar to this compound have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study Example :

A study published in PNAS highlighted that phospholipid analogs could restore conduction velocity in infarcted hearts, suggesting a potential role in cardiac tissue repair and cancer therapy through modulation of cell signaling pathways .

Neuroprotective Effects

The neuroprotective properties of phospholipid derivatives have been documented in research focusing on ischemic conditions. The compound may help mitigate oxidative damage in neuronal cells.

Research Findings :

A study indicated that similar compounds could attenuate ischemic oxidative damage via estrogen-like mechanisms, promoting cell survival under stress conditions .

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic strategies are recommended for constructing the phosphate ester backbone of this compound?

The compound’s phosphate ester can be synthesized via phosphorylation reactions using protected intermediates. A common approach involves:

- Step 1: Prepare the 2-methoxy-3-octadecoxypropyl moiety by reacting glycerol derivatives with methoxy and octadecyloxy groups under alkaline conditions.

- Step 2: Protect the hydroxyl groups on the cyclohexyl ring (e.g., using acetyl or silyl ethers) to prevent unwanted side reactions .

- Step 3: Use phosphorylating agents like phosphorus oxychloride (POCl₃) or diethyl chlorophosphate to link the two subunits. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid hydrolysis .

- Purification: Flash column chromatography (hexane/ethyl acetate gradients) or preparative HPLC is recommended to isolate the product .

Basic: How can the structure of this compound be rigorously characterized?

Combine NMR spectroscopy , mass spectrometry (MS) , and elemental analysis :

- ¹H/¹³C NMR: Identify the methoxy (-OCH₃), octadecoxy (C₁₈H₃₇O-), and cyclohexyl hydroxyl groups. For example, methoxy protons typically appear as singlets at ~3.3 ppm, while long-chain alkyl groups show broad signals at 0.8–1.5 ppm .

- 31P NMR: Confirm the phosphate ester linkage (δ ~0–5 ppm) and rule out unreacted phosphorylating agents .

- High-Resolution MS (HRMS): Validate the molecular formula (e.g., [M+H]+ or [M-H]⁻ ions) with accuracy <5 ppm .

Advanced: How do the methoxy and hydroxyl groups influence the compound’s stability in aqueous environments?

The methoxy groups enhance hydrophobicity, reducing hydrolysis rates, while the hydroxyl groups on the cyclohexyl ring increase susceptibility to oxidation. Methodological considerations:

- Stability Studies: Perform accelerated degradation tests (e.g., pH 1–13 buffers, 40–60°C) and monitor via HPLC. Phosphate ester bonds degrade fastest under acidic or alkaline conditions, with degradation products identified via LC-MS .

- Oxidative Stability: Use radical scavengers (e.g., Trolox) in buffers to assess protection of hydroxyl groups against ROS .

Advanced: What experimental designs are suitable for studying its interaction with lipid bilayers?

Given the long alkyl chain (C18), the compound likely integrates into lipid membranes. Approaches include:

- Langmuir Trough Experiments: Measure changes in surface pressure during monolayer compression to assess insertion efficiency .

- Fluorescence Anisotropy: Use labeled analogs to study membrane fluidity modulation.

- MD Simulations: Model interactions between the cyclohexyl phosphate headgroup and phospholipid headgroups (e.g., POPC bilayers) .

Basic: What challenges arise during purification, and how can they be mitigated?

- Challenge 1: Co-elution of unreacted octadecyl alcohol or phosphorylating agents.

Solution: Optimize chromatography gradients (e.g., increase ethyl acetate polarity for better separation) . - Challenge 2: Hydrolysis of the phosphate ester during aqueous workup.

Solution: Use anhydrous Na₂SO₄ for drying organic layers and avoid prolonged exposure to moisture .

Advanced: How can regioselective modification of the cyclohexyl ring be achieved for structure-activity studies?

- Protection/Deprotection: Temporarily block specific hydroxyls (e.g., 2,3,4-trihydroxy) using tert-butyldimethylsilyl (TBDMS) groups, leaving the 6-methoxy group untouched.

- Selective Oxidation: Use TEMPO/NaClO to oxidize primary hydroxyls to ketones while preserving secondary hydroxyls .

- Validation: Monitor reaction progress via TLC and confirm regiochemistry with NOESY NMR .

Advanced: How to resolve contradictions in biological activity data across studies?

- Source of Contradictions: Variability in cell membrane composition, compound aggregation, or impurity profiles.

- Resolution Steps:

Basic: What safety precautions are essential when handling this compound?

- Storage: Keep in anhydrous, inert conditions (argon atmosphere, -20°C) to prevent hydrolysis .

- Personal Protective Equipment (PPE): Use nitrile gloves and fume hoods due to potential irritancy of phosphate esters .

- Waste Disposal: Neutralize with dilute NaOH before disposal to hydrolyze phosphate esters into less toxic derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.